molecular formula C17H15N3O7 B2581339 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan CAS No. 383147-14-6

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan

Cat. No.: B2581339
CAS No.: 383147-14-6
M. Wt: 373.321
InChI Key: QVLBZDANHVVABB-NBVRZTHBSA-N
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Description

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclohexylidene group, and a dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate This intermediate is then reacted with 2,4-dinitrophenylhydrazine to form the dinitrophenyl-cyclohexylidene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted furan derivatives.

Scientific Research Applications

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene
  • 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan

Uniqueness

Compared to similar compounds, 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its furan ring and dinitrophenyl moiety provide distinct chemical properties that are not present in the other compounds listed.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7/c21-17(16-6-3-9-26-16)27-18-14-5-2-1-4-12(14)13-8-7-11(19(22)23)10-15(13)20(24)25/h3,6-10,12H,1-2,4-5H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLBZDANHVVABB-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=CO2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)C2=CC=CO2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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